PCI-34051

Descripción general

Descripción

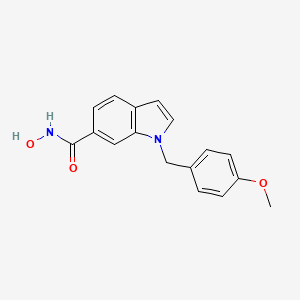

PCI-34051 is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a hydroxamic acid functional group, which is known for its ability to chelate metal ions and inhibit metalloproteases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PCI-34051 typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Hydroxylation: The hydroxamic acid group can be introduced by reacting the carboxamide with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

Methoxybenzyl Protection: The 4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Análisis De Reacciones Químicas

Enzymatic Inhibition of HDAC8

PCI-34051 selectively inhibits HDAC8 via competitive binding to the catalytic zinc ion, disrupting substrate deacetylation. Key findings include:

Kinetic Parameters

-

This compound exhibits comparable inhibition for both acetylated and myristoylated substrates, indicating broad catalytic site targeting .

-

Competitive binding displaces the catalytic zinc ion, confirmed via molecular docking studies .

Structural Interactions with HDAC8

Native mass spectrometry (MS) and hydrogen-deuterium exchange (HDX-MS) reveal distinct binding-induced structural changes:

Key Structural Effects

-

Metal Ion Displacement : Binding induces loss of K⁺ and Na⁺ ions from HDAC8, suggesting allosteric modulation beyond the active site .

-

Loop Stabilization : Regions α4 (residues 75–95) and L3 (residues 152–157) show reduced flexibility, stabilizing the enzyme’s closed conformation .

-

Hydrophobic Interactions : π-π stacking with F152 (L3 loop) and hydrogen bonding with Y154/Y75 enhance binding affinity .

Comparison with SAHA

| Feature | This compound | SAHA |

|---|---|---|

| Binding Stoichiometry | 1:1 (with K⁺/Na⁺ loss) | 1:1 (no ion displacement) |

| Structural Impact | Stabilizes α5/α4 helices | Minimal distal effects |

| K<sub>i</sub> | 33 nM | 1.2 µM |

Mechanism of Deacylase Inhibition

This compound inhibits both deacetylase and demyristoylase activities of HDAC8:

Substrate-Specific Activity

| Substrate | IC₅₀ (this compound) | IC₅₀ (SAHA) |

|---|---|---|

| Acetyl-H3K9 peptide | 10 nM | 100 nM |

| Myristoyl-H3K9 peptide | 12 nM | 120 nM |

-

Demyristoylation inhibition occurs via competitive binding to the catalytic pocket, similar to deacetylation .

-

Fluorescence-based assays using acetyl-Gly-Ala-(N-acetyl-Lys)-amino-4-methylcoumarin confirm dose-dependent inhibition .

Synthetic Peptide Validation

In vitro assays with synthetic acetylated peptides (e.g., SMC3, ARID1A) demonstrate:

-

Catalytic Efficiency : HDAC8 deacetylates ARID1A with k<sub>cat</sub>/K<sub>M</sub> = 2400 M⁻¹s⁻¹, which PCI-34001 inhibits (K<sub>i</sub> = 33 nM) .

-

Isozyme Profiling : HDAC8 and HDAC3 share substrate recognition for ARID1A, but this compound maintains selectivity for HDAC8 .

Biochemical Assays and Technical Validation

-

Fluorescence Assay : HDAC8 activity measured via acetate release using an enzyme-coupled system (ex: 335 nm, em: 460 nm) .

-

HDX-MS Protocol : Deuterium uptake analysis revealed dynamic changes in HDAC8 upon this compound binding (20 μM protein, 1:8 molar ratio) .

This compound’s chemical interactions center on its hydroxamic acid group chelating the HDAC8 zinc ion, while structural modifications (e.g., ortho-methyl group) confer isoform selectivity. Its dual inhibition of deacetylation and demyristoylation highlights broad enzymatic targeting, validated through kinetic, structural, and functional assays .

Aplicaciones Científicas De Investigación

Introduction to PCI-34051

This compound is a selective inhibitor of histone deacetylase 8 (HDAC8), a member of the histone deacetylase family involved in various cellular processes, including gene expression and cell cycle regulation. Unlike pan-HDAC inhibitors that affect multiple isoforms, this compound specifically targets HDAC8, making it a valuable tool for studying the therapeutic effects of selective HDAC inhibition. This article explores the diverse applications of this compound in scientific research, particularly in cancer therapy and inflammation modulation.

Applications in Cancer Research

1. T-cell Lymphomas and Leukemias

This compound has demonstrated significant potential in treating T-cell lymphomas and leukemias. In vitro studies have shown that it selectively induces apoptosis in cell lines derived from these cancers while sparing normal cells. This selectivity is crucial for reducing side effects commonly associated with cancer therapies .

2. Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of pro-inflammatory cytokine secretion, particularly interleukin-1 beta (IL-1β) and interleukin-18 (IL-18). In LPS-stimulated peripheral blood mononuclear cells (PBMCs), this compound inhibited IL-1β secretion by approximately 80% at an IC50 of 0.6 µM, which is significantly lower than the concentrations required for cytotoxic effects on cancer cells (2.4–4 µM) . This suggests that this compound may modulate inflammatory pathways that are often upregulated in tumors.

3. Combination Therapies

Research indicates that this compound can enhance the efficacy of other anticancer agents. For example, when combined with ACY-241, another HDAC inhibitor, this compound synergistically represses cell proliferation and enhances apoptosis in cancer cell lines . This combination approach may lead to more effective treatment regimens with reduced toxicity.

Applications in Inflammatory Diseases

1. Autoimmune Disorders

This compound has shown promise in treating autoimmune conditions such as rheumatoid arthritis (RA) and psoriasis. Studies indicate that it can significantly reduce IL-1β secretion in PBMCs from RA patients by up to 90%, highlighting its potential as a therapeutic agent for managing chronic inflammation .

2. In Vivo Models

In vivo studies have demonstrated that this compound can inhibit ear swelling induced by oxazolone in mice, correlating with decreased IL-1β levels both at the protein and mRNA levels . These findings support its application in models of contact hypersensitivity and suggest potential benefits for other inflammatory conditions.

Neurobiology Applications

Recent investigations have begun to explore the role of this compound in neurobiology, particularly concerning neuroblastoma and adult neural stem cells (NSCs). In experiments involving NSCs, treatment with this compound resulted in reduced proliferation and altered neurosphere morphology, indicating a potential application in neurodevelopmental disorders or brain tumors .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound across various research domains:

Mecanismo De Acción

The mechanism of action of PCI-34051 involves the inhibition of metalloproteases. The hydroxamic acid group chelates the metal ion in the active site of the enzyme, preventing it from catalyzing its substrate. This inhibition can affect various biological pathways that depend on metalloprotease activity.

Comparación Con Compuestos Similares

Similar Compounds

N-hydroxy-1H-indole-6-carboxamide: Lacks the methoxybenzyl group but retains the hydroxamic acid functionality.

1-(4-methoxybenzyl)-1H-indole-6-carboxamide: Lacks the hydroxamic acid group but retains the methoxybenzyl group.

Uniqueness

PCI-34051 is unique due to the presence of both the hydroxamic acid and methoxybenzyl groups. This combination allows it to chelate metal ions effectively while also providing potential for further functionalization through the methoxybenzyl group.

Actividad Biológica

PCI-34051 is a selective inhibitor of histone deacetylase 8 (HDAC8), which has garnered attention for its potential therapeutic applications in cancer and other diseases. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

Chemical Structure and Properties:

- Chemical Name: N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide

- IC50: 10 nM for HDAC8, demonstrating over 200-fold selectivity against other HDAC isoforms (HDAC1, 2, 3, 6, and 10) .

This compound functions primarily by inhibiting HDAC8, which plays a crucial role in the regulation of gene expression through histone modification. By preventing the deacetylation of histones, this compound enhances the acetylation levels of target proteins, leading to altered transcriptional activity.

Key Findings:

- This compound exhibits a Ki value of 33 nM for HDAC8, indicating potent inhibitory activity .

- The compound has been shown to increase the levels of the tumor suppressor protein p21 in various cancer cell lines, suggesting its role in promoting cell cycle arrest and apoptosis .

Case Studies and Experimental Findings

- T-cell Lymphomas:

-

Ovarian Cancer:

- In wild-type p53 ovarian cancer cell lines (TOV-21G and A2780), this compound exhibited IC50 values of 9.73 μM and 28.31 μM respectively. In contrast, mutant p53 lines showed significantly higher IC50 values (127.6 μM and 120.4 μM) .

- The combination of this compound with other agents like ACY-241 has shown synergistic effects in reducing cell proliferation and enhancing apoptosis .

- Neuroblastoma:

Comparative Efficacy

To illustrate the efficacy of this compound compared to other HDAC inhibitors, the following table summarizes key experimental results:

| Compound | Cell Line | IC50 (μM) | Mechanism | Observations |

|---|---|---|---|---|

| This compound | T-cell Lymphomas | N/A | HDAC8 Inhibition | Induces apoptosis |

| This compound | Ovarian Cancer | 9.73 | HDAC8 Inhibition | Enhances p21 expression |

| Vorinostat | Neuroblastoma | N/A | Pan-HDAC Inhibition | Higher toxicity compared to this compound |

| ACY-241 + this compound | Ovarian Cancer | N/A | Combination Therapy | Synergistic effect on cell viability |

Off-target Effects and Selectivity

Studies have confirmed that at therapeutic concentrations, this compound exhibits minimal off-target effects on other HDAC isoforms. This selectivity is crucial for reducing potential side effects associated with pan-HDAC inhibitors .

Propiedades

IUPAC Name |

N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRGHIGYPXNABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647187 | |

| Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950762-95-5 | |

| Record name | PCI-34051 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950762955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PCI-34051 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PCI-34051 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUI52VXV61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PCI-34051 is a potent and selective inhibitor of histone deacetylase 8 (HDAC8) [, , , , , ]. HDAC8 belongs to the class I histone deacetylases, a family of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, thereby regulating gene expression.

A: this compound binds to the catalytic domain of HDAC8 with high affinity (Ki = 10 nM) and exhibits over 200-fold selectivity for HDAC8 over other HDAC isoforms [, , ]. The crystal structures of Schistosoma mansoni HDAC8 in complex with this compound have been solved, providing insights into the molecular interactions responsible for its selectivity [, ].

ANone: Inhibition of HDAC8 by this compound leads to a variety of downstream effects, depending on the cell type and context. Some of the observed effects include:

- Increased acetylation of HDAC8 substrates: This has been observed for both histone and non-histone proteins, such as SMC3 [, ].

- Induction of apoptosis: This has been particularly observed in T-cell lymphoma and leukemia cell lines [, , ].

- Inhibition of cell proliferation: This effect has been observed in various cancer cell lines, including ovarian cancer [], neuroblastoma [], and multiple myeloma [].

- Modulation of cytokine production: this compound has been shown to inhibit the secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, in various cell types and disease models [, ].

- Enhancement of anti-tumor immunity: Studies suggest that this compound can impair the suppressive function of regulatory T cells and promote anti-tumor immune responses [].

- Modulation of gene expression: RNA sequencing analysis has revealed that this compound treatment can alter the expression of genes involved in various biological processes, including cell cycle regulation, apoptosis, and immune response [, ].

ANone: The molecular formula of this compound is C17H16N2O3, and its molecular weight is 296.32 g/mol.

ANone: While specific spectroscopic data is not provided in the provided abstracts, researchers typically characterize this compound using techniques such as NMR and mass spectrometry.

ANone: The provided abstracts primarily focus on the biological activity and therapeutic potential of this compound. Information regarding its material compatibility and stability, catalytic properties, computational chemistry aspects, stability and formulation, SHE regulations, dissolution and solubility, analytical method validation, quality control, environmental impact, recycling and waste management, research infrastructure, historical context, and cross-disciplinary applications is not discussed in the provided research papers.

A: Several studies have explored the structure-activity relationships of this compound analogs [, , , ]. Key findings include:

ANone: this compound has shown efficacy in various in vivo models, including:

- Inflammatory disease models: It reduced ear swelling in a mouse model of contact hypersensitivity and decreased BALF cell counts in a mouse model of rhinovirus-induced asthma exacerbation [, ].

- Peritoneal fibrosis model: this compound administration prevented peritoneal fibrosis progression in a mouse model induced by high glucose dialysate [].

- Acute kidney injury model: It demonstrated efficacy in a rodent model of AKI, supporting its therapeutic potential for this condition [].

- Cancer models: this compound inhibited tumor growth in a mouse xenograft model of malignant peripheral nerve sheath tumors (MPNST) [].

- Anthrax lethal toxin model: It rendered LeTx-exposed murine macrophages responsive to LPS in pro-IL-1β production [] and protected against LeTx-induced cell cycle arrest in human monocytic THP-1 cells [].

ANone: Various in vitro models have been employed to investigate this compound's activity, including:

- Cell lines: Multiple myeloma [], acute myeloid leukemia [], T-cell lymphoma [], ovarian cancer [], neuroblastoma [, ], human bronchial smooth muscle cells [], and macrophages [, ].

- Primary cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors and patients with rheumatoid arthritis and psoriasis [], human bronchial cells [], human peritoneal mesothelial cells (HPMCs) [], primary bone marrow-derived macrophages [], and mouse cortical neurons [].

- Organoids: Human kidney organoids [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.